1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene
Overview
Description
1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene is an organic compound that features a benzene ring substituted with a 2-methylbutan-2-yl group and a 4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene typically involves a multi-step process:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Etherification: The 4-nitrophenol is then subjected to etherification with 1-bromo-2-methylbutane in the presence of a base such as potassium carbonate to form 4-(4-nitrophenoxy)-2-methylbutane.
Friedel-Crafts Alkylation: The final step involves a Friedel-Crafts alkylation reaction where benzene is alkylated with 4-(4-nitrophenoxy)-2-methylbutane in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
Oxidation: The alkyl side chain can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-(2-Methylbutan-2-yl)-4-(4-aminophenoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzoic acid or corresponding ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that may further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylbutan-2-yl)-4-(4-aminophenoxy)benzene: Similar structure but with an amino group instead of a nitro group.
1-(2-Methylbutan-2-yl)-4-(4-methoxyphenoxy)benzene: Similar structure but with a methoxy group instead of a nitro group.
1-(2-Methylbutan-2-yl)-4-(4-chlorophenoxy)benzene: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene is unique due to the presence of both the 2-methylbutan-2-yl group and the 4-nitrophenoxy group, which confer distinct chemical and physical properties. The nitro group, in particular, imparts specific reactivity and potential biological activity that differentiates it from similar compounds.
Properties
IUPAC Name |
1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-17(2,3)13-5-9-15(10-6-13)21-16-11-7-14(8-12-16)18(19)20/h5-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWSVVSZHKUFTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395475 | |
Record name | 1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61405-51-4 | |
Record name | 1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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